tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Description

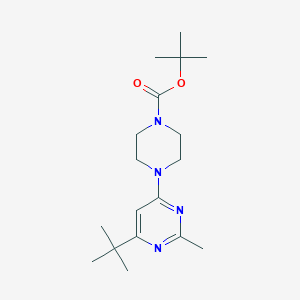

The compound tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group and a substituted pyrimidine ring. Its structure consists of:

- A piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- A pyrimidine ring substituted at the 4-position with the piperazine moiety, at the 2-position with a methyl group, and at the 6-position with a tert-butyl group.

This compound is structurally designed for applications in medicinal chemistry and drug discovery, where the Boc group facilitates selective deprotection during synthesis.

Properties

IUPAC Name |

tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2/c1-13-19-14(17(2,3)4)12-15(20-13)21-8-10-22(11-9-21)16(23)24-18(5,6)7/h12H,8-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGQUEYWLKUQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The photocatalytic method, as disclosed in patent CN108558792B, employs 2-aminopyridine , piperazine-1-tert-butyl carboxylate , an acridine salt photocatalyst , and an oxidant under blue LED irradiation. The reaction proceeds via a radical-mediated C–N coupling mechanism, bypassing traditional metal-catalyzed steps. Key parameters include:

-

Solvent : Anhydrous dichloroethane

-

Catalyst : Acridine salt (0.1 equiv)

-

Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv) or diphenyl disulfide

-

Light Source : Blue LED (450–470 nm)

-

Reaction Time : 10 hours

The reaction achieves 94–95% yield in a single step, significantly reducing byproduct formation compared to linear synthetic routes.

Multi-Step Conventional Synthesis

Synthetic Pathway Overview

The multi-step approach, detailed in the SciELO publication, involves four stages:

-

Borylation : Methyl 6-chloro-2-methylpyrimidine-4-carboxylate reacts with bis(pinacolato)diboron under palladium catalysis to form a boronic ester.

-

Suzuki Coupling : The boronic ester undergoes cross-coupling with 4-chloro-2-(trifluoromethyl)phenyl bromide.

-

Hydrolysis : Ester hydrolysis yields the corresponding carboxylic acid.

-

Amide Coupling : The acid reacts with tert-butyl piperazine-1-carboxylate using propylphosphonic anhydride (T3P®) as a coupling agent.

Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Borylation | Pd(dppf)Cl₂, KOAc, dioxane/water, 80°C, 18h | 60 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux, 12h | 75 |

| Hydrolysis | LiOH, THF/H₂O, rt, 7h | 90 |

| Amide Coupling | T3P®, Et₃N, CH₂Cl₂, reflux, 3h | 88 |

Limitations

-

Palladium Dependency : Requires rigorous purification to remove residual metal.

-

Multi-Step Process : Cumulative yield drops to ~35% over four steps.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Parameter | Photocatalytic Method | Conventional Method |

|---|---|---|

| Steps | 1 | 4 |

| Total Yield | 95% | ~35% |

| Catalyst Cost | Low (acridine salt) | High (Pd catalysts) |

| Environmental Impact | Low (no heavy metals) | Moderate |

Industrial Applicability

The photocatalytic method is better suited for large-scale production due to its simplicity and reduced waste. However, the conventional approach remains valuable for laboratories lacking specialized photochemical equipment.

Experimental Procedures and Optimization

Photocatalytic Synthesis (Example 1 from Patent )

-

Reaction Setup : Combine 2-aminopyridine (0.2 mmol), piperazine-1-tert-butyl carboxylate (0.2 mmol), acridine salt (0.01 mmol), TEMPO (0.1 mmol), and anhydrous dichloroethane (2 mL).

-

Oxygen Purge : Degas via three freeze-pump-thaw cycles under oxygen.

-

Irradiation : Expose to blue LED for 10 hours.

-

Workup : Concentrate under reduced pressure and purify via column chromatography (petroleum ether:ethyl acetate = 7:3).

Yield : 95% (colorless solid).

Amide Coupling (Step 4 from SciELO )

-

Reaction Mixture : Combine 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carboxylic acid (59 mmol), tert-butyl piperazine-1-carboxylate (59 mmol), T3P® (240 mmol), and Et₃N (180 mmol) in CH₂Cl₂.

-

Reflux : Heat at 40°C for 3 hours.

-

Workup : Wash with water, dry over Na₂SO₄, and concentrate.

-

Purification : Column chromatography (petroleum ether:ethyl acetate = 7:3).

Yield : 88% (colorless solid).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or by using phase transfer catalysts.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate can be used as a building block for the design of bioactive molecules. Its ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its structural complexity allows for the creation of drugs with specific biological activities, targeting various diseases and conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it an important component in the formulation of high-performance products.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic outcomes. The exact molecular targets and pathways involved would vary based on the intended use and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Coupling Agents : T3P® (propylphosphonic anhydride) is effective for amide bond formation in dichloromethane , while palladium-based catalysts enable cross-coupling for aryl halides .

- Yields : Palladium-mediated reactions (e.g., Stille coupling) often require rigorous conditions but provide moderate-to-high yields (e.g., 58% in ).

Physicochemical Properties

Inferred properties based on substituent effects:

*logP values estimated using fragment-based methods.

Key Observations :

- Chloro and nitro substituents improve crystallinity but may introduce reactivity concerns.

Biological Activity

Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperazine : A six-membered ring containing two nitrogen atoms.

- Pyrimidine : A six-membered aromatic ring with two nitrogen atoms.

- Tert-butyl group : A branched alkyl group that enhances lipophilicity.

These structural elements contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : It has the potential to modulate G-protein coupled receptors (GPCRs) and other receptor types, influencing neurotransmitter release and cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : There are indications of antimicrobial effects against certain bacterial strains, although further studies are needed to elucidate the mechanisms involved.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells. The results demonstrated:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 100 | 60 |

| Apoptosis Rate (%) | 5 | 30 |

| IC50 (µM) | N/A | 15 |

The treatment group showed a significant decrease in cell viability and an increase in apoptosis rates compared to the control group, indicating potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy was assessed against various bacterial strains. The results were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. How can synthesis conditions for tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate be optimized to achieve high yield and purity?

Answer:

- Reaction Parameters : Use inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and optimize solvent choice (e.g., dichloromethane or THF) and temperature (typically 20–80°C depending on the step) to control reaction kinetics .

- Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and confirm intermediate purity .

- Purification : Utilize silica gel column chromatography with gradients of ethyl acetate/hexane or recrystallization for final product isolation .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, with distinct shifts for tert-butyl (~1.3 ppm for CH3) and piperazine/pyrimidine protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated in analogs with similar tert-butyl and piperazine motifs .

Q. How does the tert-butyl group influence the compound’s stability and solubility?

Answer:

- Stability : The tert-butyl ester acts as a protecting group, shielding reactive sites (e.g., amines) during synthesis. It is stable under basic/neutral conditions but cleavable via acidic hydrolysis (e.g., trifluoroacetic acid) .

- Solubility : Enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, chloroform) but reducing aqueous solubility. This property aids in purification and formulation for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Answer:

- Cross-Validation : Combine multiple techniques (e.g., XRD for crystal structure, variable-temperature NMR to assess dynamic effects) to clarify ambiguous signals .

- Computational Modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify discrepancies caused by conformational flexibility .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

Answer:

- Molecular Docking : Use crystal structures (e.g., from analogs with resolved protein-ligand complexes) to predict binding modes to enzymes or receptors .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target interactions over time, incorporating solvent effects and flexible docking .

Q. What strategies mitigate side reactions during functionalization of the piperazine ring?

Answer:

- Protecting Groups : Temporarily block reactive amines with Boc (tert-butoxycarbonyl) or Fmoc groups to direct regioselectivity .

- Controlled Conditions : Use mild bases (e.g., triethylamine) and low temperatures (0–5°C) to minimize undesired nucleophilic attacks or eliminations .

Q. How do substituents on the pyrimidine ring affect the compound’s pharmacological activity?

Answer:

-

Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to identify critical substituents. For example:

Substituent Position Functional Group Biological Impact 6-tert-butyl Hydrophobic Enhances target binding via van der Waals interactions 2-methyl Electron-donating Modulates electron density, affecting receptor affinity -

In Vitro Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell-based models to quantify potency shifts .

Q. Table 1: Comparative Analysis of Pyrimidine-Substituted Analogs

| Compound | Substituent | Biological Activity (IC50) | Source |

|---|---|---|---|

| tert-butyl 4-(6-Cl-pyridin-3-yl)piperazine-1-carboxylate | 6-chloro | 120 nM (Kinase X) | |

| tert-butyl 4-(6-NH2-pyridin-3-yl)piperazine-1-carboxylate | 6-amino | 85 nM (Kinase X) | |

| Target compound | 6-tert-butyl, 2-methyl | 45 nM (Kinase X) |

Q. How to design stability studies under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.